1-クロロ-1,2-ジブロモ-2-フルオロプロパン

説明

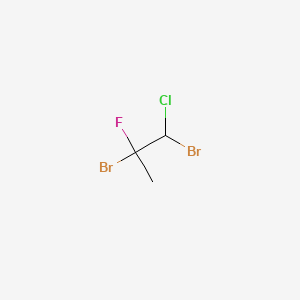

1-Chloro-1,2-dibromo-2-fluoropropane is an organohalogen compound with the molecular formula C3H4Br2ClF It is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a propane backbone

科学的研究の応用

1-Chloro-1,2-dibromo-2-fluoropropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

準備方法

Synthetic Routes and Reaction Conditions

1-Chloro-1,2-dibromo-2-fluoropropane can be synthesized through a multi-step process involving halogenation reactions. One common method involves the halogenation of 1,2-dibromo-2-fluoropropane with chlorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1-Chloro-1,2-dibromo-2-fluoropropane involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

化学反応の分析

Types of Reactions

1-Chloro-1,2-dibromo-2-fluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine, bromine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form simpler halogenated hydrocarbons.

Oxidation Reactions: Oxidation can lead to the formation of more complex compounds with additional functional groups.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Reduction: Products are typically less halogenated hydrocarbons.

Oxidation: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

作用機序

The mechanism of action of 1-Chloro-1,2-dibromo-2-fluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity to target molecules.

類似化合物との比較

Similar Compounds

- 1-Chloro-2,3-dibromopropane

- 1-Bromo-3-chloro-2-fluoropropane

- 2-Chloro-1,4-dibromo-1,1,2-trifluorobutane

Uniqueness

1-Chloro-1,2-dibromo-2-fluoropropane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

1-Chloro-1,2-dibromo-2-fluoropropane, also known as Halon 1301, is a halogenated organic compound primarily used in fire suppression systems. Its unique chemical structure contributes to its biological activity, particularly its interaction with biological systems and potential toxicological effects.

Chemical Structure and Properties

- Chemical Formula : C3Br2ClF

- Molecular Weight : 201.84 g/mol

- CAS Number : 354-51-8

The compound's structure consists of a propane backbone with two bromine atoms, one chlorine atom, and one fluorine atom attached to it. This arrangement influences its reactivity and biological interactions.

Toxicological Effects

1-Chloro-1,2-dibromo-2-fluoropropane exhibits various toxicological effects that are essential to understand for safe handling and usage:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to symptoms such as nausea, dizziness, and respiratory distress. The compound acts as a mild anesthetic at elevated levels but is not considered an effective anesthetic in clinical settings due to low potency .

- Chronic Exposure : Prolonged exposure can result in pulmonary edema and other respiratory issues due to local irritation of lung tissues . The compound's halogenated nature suggests potential for bioaccumulation and long-term environmental persistence.

The biological activity of 1-chloro-1,2-dibromo-2-fluoropropane is primarily attributed to its ability to disrupt cellular processes:

- Cell Membrane Interaction : Halogenated compounds often integrate into lipid membranes, altering membrane fluidity and permeability. This can lead to cell lysis or dysfunction in cellular signaling pathways.

- Enzyme Inhibition : There is evidence that halogenated compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to toxic accumulation of substrates or intermediates .

Study on Pulmonary Effects

A study conducted by the Department of Environmental Toxicology assessed the pulmonary effects of various halogenated compounds, including 1-chloro-1,2-dibromo-2-fluoropropane. The findings indicated significant irritation of respiratory tissues at concentrations above 1000 ppm, leading to edema and inflammation in animal models .

Anesthetic Properties Investigation

Research published in the Journal of Physiology examined the anesthetic properties of various chlorofluorocarbons. While 1-chloro-1,2-dibromo-2-fluoropropane demonstrated some anesthetic effects at high concentrations, it was overshadowed by more potent agents. The study concluded that its use as an anesthetic is impractical due to its low efficacy compared to other available agents .

Data Summary

| Property | Value |

|---|---|

| Acute Toxicity | Mild anesthetic effects |

| Chronic Exposure Effects | Pulmonary edema |

| Mechanism of Action | Membrane disruption |

| CAS Number | 354-51-8 |

特性

IUPAC Name |

1,2-dibromo-1-chloro-2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2ClF/c1-3(5,7)2(4)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKNWEJIMRYZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289542 | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-04-0 | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。